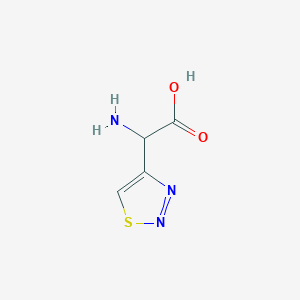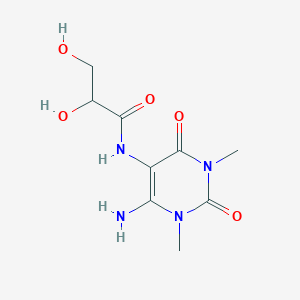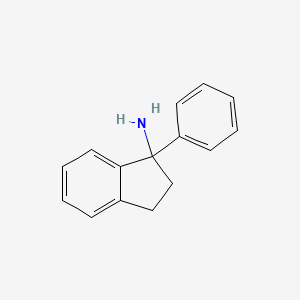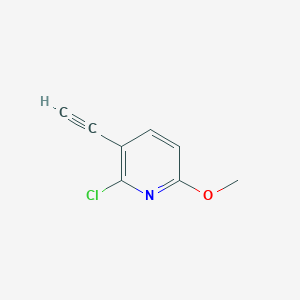
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is an organic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyanoacetamide.
Oximation: Cyanoacetamide undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide.
Etherification: The oxime is then etherified to produce 2-ethoxyiminoacetamide.
Phosphorus Oxychloride Reaction: This intermediate reacts with phosphorus oxychloride to form ethoxymethylenemalononitrile.
Aminolysis: The product undergoes aminolysis to yield 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.
Bromination and Cyclization: Bromination followed by cyclization with potassium thiocyanate results in the formation of the desired thiadiazole ring.
Hydrolysis: Finally, hydrolysis of the nitrile group yields this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can also occur, especially at the thiadiazole ring.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products:
Oxidation: Oxidation typically yields nitroso or nitro derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in various substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways: The compound may influence cellular pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but differs in its substitution pattern.
2-(2-Aminothiazol-4-yl)acetic acid: This compound features a thiazole ring instead of a thiadiazole ring.
Uniqueness: 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C4H5N3O2S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
2-amino-2-(thiadiazol-4-yl)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c5-3(4(8)9)2-1-10-7-6-2/h1,3H,5H2,(H,8,9) |
InChI Key |
KRBISRDRRONYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)


![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)








